n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine
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Overview
Description
n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine: is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used for the large-scale synthesis of benzofuran compounds . These methods provide a scalable and efficient approach to producing n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine.
Chemical Reactions Analysis
Types of Reactions: n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
Chemistry: n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, benzofuran derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: The compound’s potential therapeutic applications extend to the treatment of neurological disorders and cancer. Studies have shown that certain benzofuran derivatives can inhibit tumor growth and modulate neurotransmitter systems .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials .
Mechanism of Action
The mechanism of action of n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with monoamine transporters and receptors in the brain, affecting neurotransmitter levels and signaling pathways . This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.
Comparison with Similar Compounds
1-(1-Benzofuran-4-yl)-N-ethyl-2-propanamine: This compound shares a similar benzofuran core structure but differs in the position of the ethyl and propanamine groups.
1-(1-benzofuran-2-yl)ethylamine hydrochloride: Another benzofuran derivative with a different substitution pattern.
Uniqueness: n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with monoamine transporters and receptors sets it apart from other benzofuran derivatives, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H17NO/c1-9(2)14-10(3)13-8-11-6-4-5-7-12(11)15-13/h4-10,14H,1-3H3 |
InChI Key |
SBTXCOWYXDSDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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